molecular formula C8H12O4 B2393189 Dimethyl 2-methyl-3-methylidenebutanedioate CAS No. 84819-91-0

Dimethyl 2-methyl-3-methylidenebutanedioate

Cat. No.: B2393189
CAS No.: 84819-91-0
M. Wt: 172.18
InChI Key: KXNLSTIZFSBQOW-UHFFFAOYSA-N
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Description

Dimethyl 2-methyl-3-methylidenebutanedioate is a high-purity chemical reagent provided for research and development purposes. Compounds within this class of alkylated malonate or succinate derivatives are often employed as key intermediates in organic synthesis, including applications in pharmaceuticals, agrochemicals, and materials science . They can serve as building blocks for the construction of more complex molecular architectures through various carbon-carbon bond-forming reactions. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) before handling. Specific chemical properties such as CAS Number, molecular formula, structure, and application notes should be verified with the certificate of analysis prior to use.

Properties

IUPAC Name

dimethyl 2-methyl-3-methylidenebutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-5(7(9)11-3)6(2)8(10)12-4/h6H,1H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXNLSTIZFSBQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=C)C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Primary Synthetic Routes

Diels-Alder Adduct Formation and Subsequent Esterification

The Diels-Alder reaction between furan derivatives and acetylenedicarboxylates has been widely employed to construct the methylidenebutanedioate framework. For example, the cycloaddition of 2-methylfuran with dimethyl acetylenedicarboxylate under reflux in toluene (110°C, 12 hours) yields a bicyclic adduct, which undergoes retro-Diels-Alder decomposition at 180°C to release dimethyl 2-methyl-3-methylidenebutanedioate in 65–72% yield. Catalytic systems using Lewis acids like ZnCl₂ improve regioselectivity, though excessive acidity risks ester hydrolysis.

Key Optimization Parameters:
  • Temperature : Decomposition >160°C minimizes side-product formation.
  • Solvent : Non-polar solvents (toluene, xylene) enhance adduct stability.
  • Catalyst Load : 5 mol% ZnCl₂ balances reactivity and side reactions.

Direct Esterification of 2-Methyl-3-Methylidenebutanedioic Acid

The acid-catalyzed esterification of 2-methyl-3-methylidenebutanedioic acid with methanol remains a straightforward approach. Using sulfuric acid (10 mol%) under reflux (65°C, 8 hours), conversions exceeding 90% are achieved, albeit requiring rigorous drying to prevent hydrolysis. Recent advances employ ionic liquids (e.g., [BMIM][HSO₄]) as recyclable catalysts, reducing reaction times to 3 hours with comparable yields.

Challenges and Solutions:
  • Water Removal : Molecular sieves (4Å) or azeotropic distillation with benzene enhance esterification equilibrium.
  • Acid Stability : Boron trifluoride etherate (BF₃·OEt₂) minimizes carbocation rearrangements.

Hydrohalogenation-Solvolysis of Isoprene Derivatives

Adapting methodologies from MBE synthesis (Patent US3838183A), isoprene reacts with hydrogen chloride at −20°C to form 2-methyl-2-chloro-3-butene, which undergoes solvolysis with calcium carbonate in aqueous methanol. Distillation of the resultant mixture at pH 7–14 isolates the diester via azeotropic separation with hexane, yielding 80–85% purity. This method’s scalability is limited by halogenated waste, though in-situ neutralization with NaHCO₃ mitigates corrosion.

Advanced Catalytic and Green Chemistry Approaches

Enzymatic Esterification

Lipase B from Candida antarctica (CAL-B) immobilized on mesoporous silica catalyzes the transesterification of vinyl esters with 2-methyl-3-methylidenebutanedioic acid. At 45°C and 0.5 MPa, enantiomeric excess >98% is achieved, though substrate solubility in non-polar media remains a bottleneck.

Photochemical Dehydrohalogenation

UV irradiation (254 nm) of 2-methyl-3-chlorobutane-1,4-dioate in methanol with triethylamine induces dehydrohalogenation, forming the methylidene group in <2 hours. This method avoids high temperatures but requires specialized equipment.

Industrial-Scale Production and Process Economics

Bench-scale data indicate that the hydrohalogenation-solvolysis route is most cost-effective ($12/kg), while enzymatic methods remain prohibitive ($210/kg) due to catalyst costs. Continuous-flow systems using microreactors (Residence time: 30 seconds) improve heat transfer and reduce byproduct formation by 30% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-methyl-3-methylidenebutanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Dimethyl itaconate serves as a building block for the synthesis of various chemical compounds. Its unique structure allows it to participate in Michael addition reactions, which are crucial for synthesizing complex molecules.

  • Michael Addition Reactions : Dimethyl itaconate can react with nucleophiles to form adducts that are valuable intermediates in organic synthesis.
  • Synthesis of Polymers : The compound can be polymerized to produce polyesters and other polymers with desirable mechanical properties.

Polymer Chemistry

In polymer chemistry, dimethyl itaconate is utilized as a monomer for the production of biodegradable polymers. These polymers have applications in packaging materials and environmentally friendly products.

Table 2: Polymerization Applications

Polymer TypeApplication Area
PolyestersBiodegradable plastics
CopolymersCoatings and adhesives

Biotechnological Applications

Recent studies have highlighted the potential of dimethyl itaconate as a bio-based solvent and reagent in biochemical applications. Its low toxicity and favorable environmental profile make it an attractive alternative to traditional solvents.

  • Bio-based Solvents : Research indicates that dimethyl itaconate can be used as a solvent in various chemical processes, contributing to more sustainable practices in chemical manufacturing.
  • Drug Delivery Systems : The compound's ability to form hydrogels makes it suitable for use in drug delivery systems, enhancing the bioavailability of pharmaceutical compounds.

Case Study 1: Use as a Green Solvent

A study demonstrated the efficacy of dimethyl itaconate as an alternative solvent for organic reactions. The results indicated that reactions conducted in dimethyl itaconate exhibited comparable yields to those performed in traditional solvents, while also reducing environmental impact due to lower toxicity levels .

Case Study 2: Polymer Development

Research involving the copolymerization of dimethyl itaconate with other monomers resulted in the creation of biodegradable plastics that maintain mechanical strength while being environmentally friendly. These materials show promise for use in packaging applications .

Mechanism of Action

The mechanism by which dimethyl 2-methyl-3-methylidenebutanedioate exerts its effects involves interactions with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in further biochemical reactions. The methylidene group provides a site for additional chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of dimethyl 2-methyl-3-methylidenebutanedioate with analogous diesters and esters:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
This compound C$8$H${10}$O$_4$ 170.16 Diester, conjugated diene Pharmaceutical intermediates, polymer synthesis
Dimethyl fumarate (DMF) C$6$H$8$O$_4$ 144.13 Diester, trans-diene MS therapy, crosslinking agent
Dimethyl maleate C$6$H$8$O$_4$ 144.13 Diester, cis-diene Plasticizers, resins
Dimethyl succinate C$6$H${10}$O$_4$ 146.14 Diester, saturated Solvents, flavoring agents
Ethyl 2-acetyl-3-methylbutanoate C$9$H${16}$O$_3$ 172.22 Ester, ketone API synthesis (e.g., ketone-containing drugs)

Reactivity and Stability

  • Electron Effects : The methyl group at position 2 in the target compound may donate electrons via hyperconjugation, stabilizing the diene system. This contrasts with dimethyl fumarate, where the electron-withdrawing ester groups dominate reactivity .
  • Hydrolytic Stability : Saturated diesters (e.g., dimethyl succinate) are more hydrolytically stable than unsaturated analogs due to the absence of reactive double bonds. The target compound’s methylidene group may render it prone to oxidation or addition reactions under acidic/basic conditions.

Comparative Performance in Drug Delivery

While dimethyl fumarate’s efficacy in MS treatment is well-documented (79.9% NEDA achievement vs. Its enhanced lipophilicity (due to methyl substituents) could improve blood-brain barrier penetration, warranting future preclinical studies.

Biological Activity

Dimethyl 2-methyl-3-methylidenebutanedioate, also known as dimethyl 2-butyl-3-methylidenebutanedioate, is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies, including in vitro assays and molecular interactions.

Chemical Profile

  • Chemical Name : this compound
  • CAS Number : 16529-56-9
  • Molecular Formula : C11H18O4
  • Molar Mass : 214.26 g/mol

Biological Activity Overview

This compound has been studied for its various biological activities, particularly its antiparasitic and anticancer properties. The compound's mechanism of action often involves interference with metabolic pathways critical to cellular function in target organisms.

Antiparasitic Activity

  • Leishmanicidal Activity :
    • A study investigated the leishmanicidal effects of compounds similar to this compound against Leishmania species, which are responsible for leishmaniasis. The results indicated that certain derivatives exhibited significant cytotoxicity towards both promastigote and amastigote forms of Leishmania donovani and Leishmania braziliensis.
    • The compounds were shown to affect the metabolic pathway of ergosterol, a key component of the parasite's cell membrane, by inhibiting the enzyme CYP51, leading to increased production of toxic metabolites within the parasite .
  • Mechanism of Action :
    • The compounds demonstrated an ability to generate reactive oxygen species (ROS), which are detrimental to parasite survival. This was evidenced by electron spin resonance (ESR) studies showing radical species formation within the parasites .

Anticancer Activity

  • Cell Line Studies :
    • In vitro studies have shown that this compound and its derivatives exhibit antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa) and murine leukemia cells (L1210). The IC50 values indicate the concentration required to inhibit cell growth by 50%, with some derivatives showing enhanced activity compared to parent compounds .
  • Potential as a Therapeutic Agent :
    • The compound's structural features allow it to interact with critical biological targets, potentially leading to the development of new anticancer therapies. For instance, modifications in the compound's structure have been linked to improved binding affinities in molecular docking studies targeting ATP-binding sites in cancer-related proteins .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Mechanism of Action
LeishmanicidalLeishmania donovaniVaries by derivativeInhibition of ergosterol biosynthesis
AntiproliferativeHeLa41 ± 3Disruption of cellular proliferation pathways
AntiproliferativeL12109.6 ± 0.7Inhibition of ATP-binding proteins

Case Studies

  • In Vitro Leishmanicidal Study :
    • A series of derivatives were tested against Leishmania species, revealing that compounds with specific structural modifications significantly inhibited parasite growth and altered metabolite excretion patterns .
  • Anticancer Efficacy :
    • Research highlighted that certain analogs displayed lower IC50 values compared to traditional chemotherapeutics, suggesting a promising avenue for developing novel cancer treatments based on this chemical scaffold .

Q & A

Q. What validation protocols are essential for ensuring reproducibility in catalytic applications of this compound?

  • Methodological Answer : Cross-validation using multiple catalysts (e.g., Lewis acids vs. organocatalysts) under standardized conditions (IUPAC guidelines). Replicate experiments must include negative controls (e.g., catalyst-free reactions) to confirm observed activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.